molecular formula C13H20N6O B3340341 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide CAS No. 438219-39-7

2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide

Cat. No.: B3340341
CAS No.: 438219-39-7
M. Wt: 276.34 g/mol
InChI Key: BODJGEZOICZQSL-UHFFFAOYSA-N
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Description

2-[3-(2H-Tetraazol-2-yl)-1-adamantyl]acetohydrazide (CAS 438219-39-7) is a complex organic compound with the molecular formula C13H20N6O and a molecular weight of 276.34 g/mol . This molecule integrates two privileged pharmacophores—an adamantane cage and a 2H-tetrazole ring—making it a valuable building block in medicinal chemistry and drug discovery research. The tetrazole ring is a well-known bioisostere for carboxylic acids and amide bonds, which can significantly improve the metabolic stability, lipophilicity, and binding affinity of lead compounds . The adamantyl group is a rigid, lipophilic structure frequently employed in the design of antiviral agents, particularly against influenza A virus . Scientific studies have demonstrated that other 2-adamantyl-2H-tetrazole derivatives exhibit moderate to promising inhibitory activity against the influenza A (H1N1) virus, with some analogs showing a higher selectivity index than the reference drug rimantadine . The unique combination of these moieties in a single molecule makes this compound a promising scaffold for researchers investigating new antiviral therapeutics and for applications in agrochemical and materials science. The product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(tetrazol-2-yl)-1-adamantyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c14-17-11(20)6-12-2-9-1-10(3-12)5-13(4-9,7-12)19-16-8-15-18-19/h8-10H,1-7,14H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODJGEZOICZQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153688
Record name 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide
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Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-39-7
Record name 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-39-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-yl]acetohydrazide
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Preparation Methods

The synthesis of 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

The applications of 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide span several scientific disciplines, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

  • Antimicrobial Activity : Preliminary studies have indicated that compounds containing tetrazole rings exhibit antimicrobial properties. The presence of the adamantyl group may enhance membrane permeability, allowing better interaction with microbial cells.
  • Antiviral Properties : Research suggests that tetrazole derivatives can inhibit viral replication. The specific mechanism involves interference with viral enzymes, making this compound a candidate for antiviral drug development.

Pharmacology

The pharmacological profile of this compound indicates potential use in treating various diseases:

  • Anti-inflammatory Effects : Some studies have shown that tetrazole-containing compounds can modulate inflammatory pathways, suggesting potential applications in managing inflammatory diseases.
  • Cancer Research : The compound's ability to interact with specific cellular pathways may position it as a lead compound in cancer therapy, where it could inhibit tumor growth or metastasis.

Materials Science

The unique chemical structure of this compound allows it to be explored in the development of new materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it useful in advanced material applications.

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound, focusing on its biological activities:

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, the antimicrobial efficacy of various tetrazole derivatives was assessed. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis and Biological Testing

A research group synthesized this compound through a multi-step reaction involving functionalization of adamantane and subsequent introduction of the tetrazole moiety. The synthesized compound was then tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into its mechanism of action.

Summary Table of Applications

Application AreaPotential UsesFindings/Notes
Medicinal ChemistryAntimicrobial, antiviral agentsExhibits significant antimicrobial activity
PharmacologyAnti-inflammatory, cancer therapyModulates inflammatory pathways; inhibits tumor growth
Materials SciencePolymer enhancementImproves thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes. The acetohydrazide group can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several acetohydrazide derivatives, differing in substituents such as heterocyclic rings (triazole, oxadiazole, benzothiazole) and aromatic/heteroaromatic moieties. Below is a comparative analysis based on biological activity:

Anticancer Activity
Compound Key Substituents Biological Activity (IC₅₀ or Efficacy) Reference
N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Triazole-thiol, hydrazone, benzylidene Inhibited migration of melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancer cells
2-((5-Substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Benzothiazole-thio, hydrazone Cytotoxic against glioma (C6), lung (A549), and colorectal (HT-29) cancer cell lines
2-[3-(2H-Tetrazol-2-yl)-1-Adamantyl]acetohydrazide Adamantyl, tetrazole, acetohydrazide Anticipated activity based on adamantyl’s pharmacokinetic enhancement

Key Findings :

  • The adamantyl group in the target compound may improve tissue penetration and target engagement compared to non-adamantyl analogues .
Enzyme Inhibition
Compound Target Enzyme IC₅₀ or Potency Reference
2-(2,4-Dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole α-Glucosidase IC₅₀ = 3.23 ± 0.8 μM
(E)-N’-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide α-Glucosidase IC₅₀ = 6.10 ± 0.5 μM
2-[3-(4-Chlorophenyl)-5-(4-Methoxybenzyl)-4H-1,2,4-Triazol-4-yl]acetohydrazide derivatives Lipase, α-glucosidase Moderate inhibition (specific IC₅₀ not reported)

Key Findings :

  • Oxadiazole and benzimidazole derivatives () showed superior α-glucosidase inhibition compared to acarbose (IC₅₀ = 378.2 ± 0.12 μM).
Antimicrobial Activity
Compound Microbial Targets Efficacy (vs. Standards) Reference
2-(5,8-Dihydroquinoxalino[2,3-b]indol-5-yl)acetohydrazide derivatives S. aureus, P. aeruginosa, E. coli Comparable to sparfloxacin and norfloxacin at 10 μg/ml
2-(3-Benzyl-8-methylxanthine-7-yl)-N’-[3-(5-nitrofuran-2-yl)prop-2-en-1-yliden]acetohydrazide Broad-spectrum Active against bacterial and fungal strains

Key Findings :

  • Quinoxaline and xanthine derivatives () demonstrated potent antimicrobial activity, suggesting that the acetohydrazide scaffold is versatile for antibiotic design.

Q & A

Q. What are the standard synthetic protocols for preparing 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide and its derivatives?

The synthesis typically involves:

  • Hydrazide formation : Reacting esters (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) with hydrazine hydrate (1.2 eq) in ethanol under reflux for 4–6 hours. Reaction progress is monitored via TLC (chloroform:methanol, 7:3) .
  • Condensation with aldehydes : Solvent-free grinding of the hydrazide intermediate with substituted aldehydes (1:1 molar ratio) for 15–20 minutes at 25°C yields hydrazone derivatives .
  • Recrystallization : Products are purified using ethanol or methanol .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Key methods include:

  • TLC : For monitoring reaction progress (e.g., chloroform:methanol systems) .
  • Spectroscopy : NMR and IR to confirm functional groups (e.g., tetrazole C=N stretches at ~1600 cm⁻¹, adamantyl CH₂ signals at δ 1.6–2.1 ppm) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., monoisotopic mass ~497.18 Da for derivatives) .

Q. How can researchers optimize solvent selection and reaction conditions for synthesizing this compound?

  • Solvent choice : Ethanol or methanol is preferred for hydrazide formation due to compatibility with hydrazine hydrate .
  • Temperature control : Reflux (70–80°C) ensures efficient nucleophilic substitution, while room-temperature condensation minimizes side reactions .
  • Catalytic additives : Acetic acid (10–20% v/v) accelerates hydrazone formation via acid-catalyzed imine bonding .

Advanced Research Questions

Q. How do the adamantyl and tetrazole moieties influence the compound's reactivity in nucleophilic reactions?

  • Adamantyl group : Enhances steric bulk, reducing reaction rates in crowded environments but improving thermal stability .
  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, enabling hydrogen bonding and π-π stacking in target interactions. Its electron-withdrawing nature polarizes adjacent bonds, facilitating nucleophilic attacks at the hydrazide NH₂ group .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to compare antimicrobial or COX inhibitory activity .
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., varying aldehydes) to isolate pharmacophore contributions .
  • Computational docking : Validate binding modes against crystallographic protein targets (e.g., COX-2 or fungal CYP51) to explain potency variations .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • ADME modeling : Tools like SwissADME estimate logP (~2.5–3.0 for adamantyl derivatives), suggesting moderate blood-brain barrier permeability .
  • MD simulations : Analyze stability in aqueous vs. lipid membranes to predict bioavailability .
  • QSAR studies : Correlate substituent electronegativity (e.g., para-Cl in benzaldehyde derivatives) with antifungal IC₅₀ values .

Q. Methodological Notes

  • Theoretical frameworks : Link synthesis to drug design principles (e.g., bioisosterism for tetrazole) or enzyme inhibition hypotheses .
  • Data validation : Cross-reference spectral data with databases (e.g., ChemSpider ID 13021920) to confirm structural assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide
Reactant of Route 2
2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide

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